2-(2-Oxoindolin-3-yl)ethanethioamide
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Overview
Description
2-(2-Oxoindolin-3-yl)ethanethioamide is a heterocyclic compound that has garnered significant attention in the scientific community due to its diverse range of applications in various fields of research and industry. This compound is characterized by the presence of an oxoindoline core, which is a common structural motif in many biologically active molecules .
Mechanism of Action
Target of Action
The primary target of 2-(2-Oxoindolin-3-yl)ethanethioamide is procaspase-3 , a key enzyme regulating apoptosis . This compound is designed to activate procaspase-3, leading to the induction of apoptosis, particularly in cancer cells .
Mode of Action
This compound interacts with its target, procaspase-3, by activating it . The activation of procaspase-3 triggers a cascade of events leading to apoptosis, a form of programmed cell death . This results in the elimination of cancer cells, thereby inhibiting tumor growth .
Biochemical Pathways
The compound affects the apoptotic pathways in cells . Apoptosis is a tightly regulated process that plays a crucial role in maintaining cellular homeostasis. It involves a series of biochemical events leading to characteristic cell changes and death . The activation of procaspase-3 by this compound leads to the initiation of these events, resulting in apoptosis .
Result of Action
The activation of procaspase-3 by this compound leads to the induction of apoptosis, particularly in cancer cells . This results in notable cytotoxicity toward human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23) . The compound’s effects on the cell cycle have also been observed, with representative compounds accumulating U937 cells in the S phase and substantially inducing late cellular apoptosis .
Biochemical Analysis
Biochemical Properties
It is known that this compound has shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC‐3, and lung cancer NCI‐H23 . This suggests that it may interact with various enzymes, proteins, and other biomolecules in these cells .
Cellular Effects
In cellular studies, 2-(2-Oxoindolin-3-yl)ethanethioamide has been observed to have significant effects on cell cycle and apoptosis . Specifically, it has been found to accumulate U937 cells in S phase and substantially induce late cellular apoptosis . This indicates that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through interactions with biomolecules, potentially involving enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-(2-Oxoindolin-3-yl)ethanethioamide typically involves the reaction of isatin with various reagents. One common method includes the reaction of isatin with thioamide under specific conditions to yield the desired product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(2-Oxoindolin-3-yl)ethanethioamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines .
Scientific Research Applications
2-(2-Oxoindolin-3-yl)ethanethioamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticancer properties, with research showing notable cytotoxicity toward various cancer cell lines . Additionally, it has applications in the development of new pharmaceuticals and therapeutic agents . In industry, it is used in the synthesis of dyes, pigments, and other materials.
Comparison with Similar Compounds
2-(2-Oxoindolin-3-yl)ethanethioamide can be compared with other similar compounds, such as 2-oxoindoline-based acetohydrazides and spirooxindoles . These compounds share the oxoindoline core but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific thioamide group, which imparts distinct chemical and biological properties . Similar compounds include 2-oxoindoline-based acetohydrazides, which have shown similar anticancer activities .
Properties
IUPAC Name |
2-(2-oxo-1,3-dihydroindol-3-yl)ethanethioamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c11-9(14)5-7-6-3-1-2-4-8(6)12-10(7)13/h1-4,7H,5H2,(H2,11,14)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMXOUKMADYSKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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